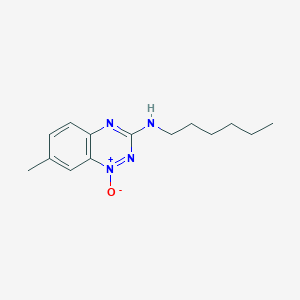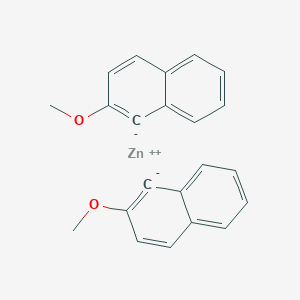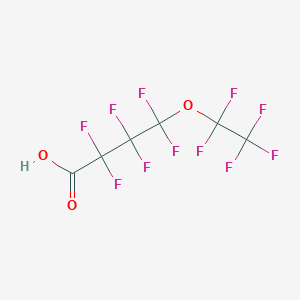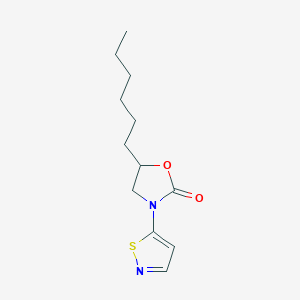![molecular formula C33H43NO6 B12628132 17-Hydroxy-3,20-dioxopregn-4-en-21-yl 4-oxo-4-[(2-phenylethyl)amino]butanoate](/img/structure/B12628132.png)
17-Hydroxy-3,20-dioxopregn-4-en-21-yl 4-oxo-4-[(2-phenylethyl)amino]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
17-Hydroxy-3,20-dioxopregn-4-en-21-yl 4-oxo-4-[(2-phenylethyl)amino]butanoate: is a synthetic steroidal compound
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 17-Hydroxy-3,20-dioxopregn-4-en-21-yl 4-oxo-4-[(2-phenylethyl)amino]butanoate involves multiple steps. One common method starts with the precursor 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate. This compound undergoes a series of chemical reactions, including esterification and amidation, to introduce the 4-oxo-4-[(2-phenylethyl)amino]butanoate moiety .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts and specific solvents to facilitate the reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for esterification and amidation reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 17-oxo derivatives, while reduction may produce 17-hydroxy derivatives .
Scientific Research Applications
Chemistry: The compound is used as a reference standard in analytical chemistry for the identification and quantification of similar steroidal compounds .
Biology: In biological research, it is used to study the effects of steroidal compounds on cellular processes and receptor interactions .
Medicine: The compound has potential therapeutic applications due to its structural similarity to corticosteroids. It may be investigated for anti-inflammatory and immunosuppressive properties .
Industry: In the pharmaceutical industry, it is used in the development and testing of new steroidal drugs .
Mechanism of Action
The mechanism of action of 17-Hydroxy-3,20-dioxopregn-4-en-21-yl 4-oxo-4-[(2-phenylethyl)amino]butanoate involves binding to specific steroid receptors in the body. This binding triggers a cascade of molecular events that modulate gene expression and protein synthesis, leading to the compound’s biological effects . The molecular targets include glucocorticoid receptors, which play a role in regulating inflammation and immune responses .
Comparison with Similar Compounds
- 17-Hydroxy-3,20-dioxopregn-4-en-21-yl acetate
- 11,17-Dihydroxy-3,20-dioxopregn-4-en-21-yl acetate
- 11β,20-Dihydroxy-3-oxopregna-4,17(20)-dien-21-al
Uniqueness: What sets 17-Hydroxy-3,20-dioxopregn-4-en-21-yl 4-oxo-4-[(2-phenylethyl)amino]butanoate apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the 4-oxo-4-[(2-phenylethyl)amino]butanoate moiety distinguishes it from other similar steroidal compounds and may enhance its receptor binding affinity and biological activity .
Properties
Molecular Formula |
C33H43NO6 |
|---|---|
Molecular Weight |
549.7 g/mol |
IUPAC Name |
[2-[(8R,9S,10R,13S,14S,17R)-17-hydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-oxo-4-(2-phenylethylamino)butanoate |
InChI |
InChI=1S/C33H43NO6/c1-31-16-12-24(35)20-23(31)8-9-25-26(31)13-17-32(2)27(25)14-18-33(32,39)28(36)21-40-30(38)11-10-29(37)34-19-15-22-6-4-3-5-7-22/h3-7,20,25-27,39H,8-19,21H2,1-2H3,(H,34,37)/t25-,26+,27+,31+,32+,33+/m1/s1 |
InChI Key |
SQZLURXSKWOJNM-MXCDKWNYSA-N |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)CCC(=O)NCCC5=CC=CC=C5)O)C |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)COC(=O)CCC(=O)NCCC5=CC=CC=C5)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-[(3-Methylpiperidine-1-carbonyl)amino]benzenesulfonylchloride](/img/structure/B12628062.png)
![3-(4-hydroxy-3-methoxyphenyl)-2,5-bis(4-nitrophenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12628065.png)
![ethyl N-[2-amino-4-(naphthalen-2-ylmethoxy)phenyl]carbamate](/img/structure/B12628070.png)

![2,6-Dimethyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B12628086.png)
![(1S)-1-(Cyclohex-1-en-1-yl)-5-oxaspiro[2.5]oct-7-en-4-one](/img/structure/B12628093.png)
![9-Chlorobenzo[h]isoquinoline-6-carboxylic acid](/img/structure/B12628095.png)
![3,3-Bis(phenoxymethyl)-3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine](/img/structure/B12628100.png)

![methyl 1-{N-[(5-ethyl-8-oxo-5,8-dihydro[1,3]dioxolo[4,5-g]quinolin-7-yl)carbonyl]-L-valyl}piperidine-4-carboxylate](/img/structure/B12628123.png)

